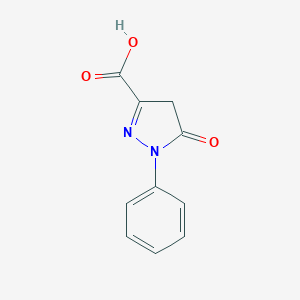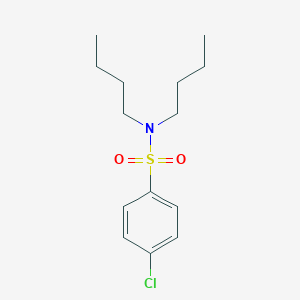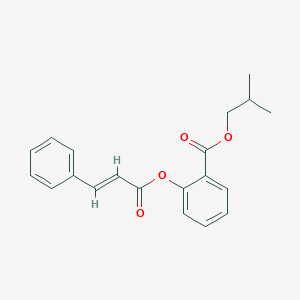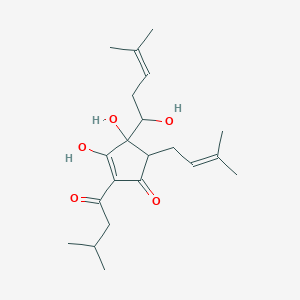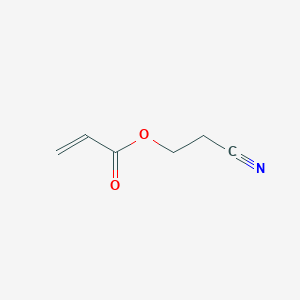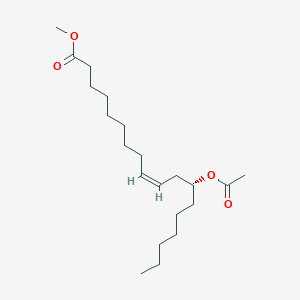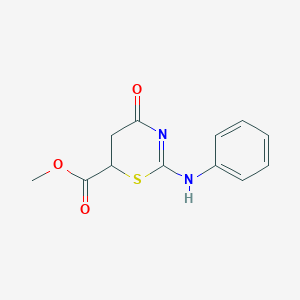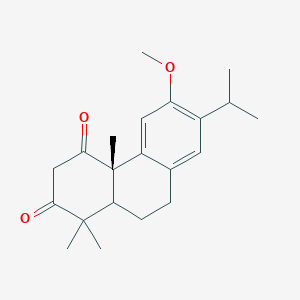
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione, also known as ATRA (all-trans retinoic acid), is a derivative of vitamin A. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, skin disorders, and autoimmune diseases.
Mechanism Of Action
The mechanism of action of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is mainly through its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione binding to RARs and RXRs leads to the activation of various signaling pathways, including MAPK and PI3K-Akt, which regulate cell proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to have various biochemical and physiological effects on the body. It can regulate gene expression, modulate the immune system, and induce differentiation of cancer cells. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has also been found to be involved in the regulation of bone metabolism, lipid metabolism, and glucose homeostasis.
Advantages And Limitations For Lab Experiments
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has several advantages for lab experiments, including its stability, solubility, and availability. However, (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione also has some limitations, such as its potential toxicity, which can affect the viability of cells and animals used in experiments. Therefore, careful consideration of the dosage and duration of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione treatment is necessary to avoid toxicity.
Future Directions
There are several future directions for research on (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione. One potential area of research is the development of novel analogs of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new therapeutic targets for (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione in various diseases. Moreover, the combination of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesis Methods
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione can be synthesized chemically from retinol through a series of reactions, including oxidation, esterification, and isomerization. Alternatively, it can also be obtained from natural sources, such as liver, fish, and dairy products.
Scientific Research Applications
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to induce differentiation of cancer cells, leading to their growth inhibition and apoptosis. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has also been found to be effective in treating skin disorders, such as acne, psoriasis, and photoaging. In addition, (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to modulate the immune system, making it a potential candidate for treating autoimmune diseases.
properties
CAS RN |
18326-18-6 |
|---|---|
Product Name |
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
InChI |
InChI=1S/C21H28O3/c1-12(2)14-9-13-7-8-17-20(3,4)18(22)11-19(23)21(17,5)15(13)10-16(14)24-6/h9-10,12,17H,7-8,11H2,1-6H3/t17?,21-/m1/s1 |
InChI Key |
NJIQCVUBHNDCSR-FBLFFUNLSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(C(=O)CC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
synonyms |
(5ξ)-13-Isopropyl-12-methoxypodocarpa-8,11,13-triene-1,3-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



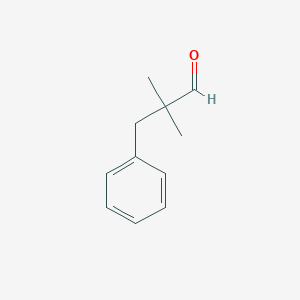
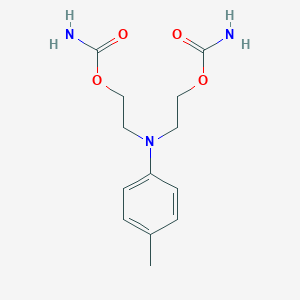

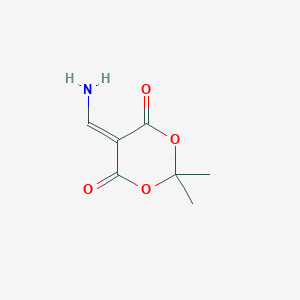
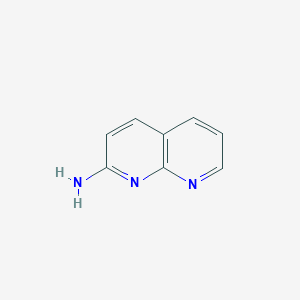
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
